![molecular formula C12H17N3O3S B2424097 1H-imidazol-1-amine, 2,4,6-trimethylbenzene-1-sulfonic acid CAS No. 199181-39-0](/img/structure/B2424097.png)
1H-imidazol-1-amine, 2,4,6-trimethylbenzene-1-sulfonic acid
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Recent advances in the synthesis of imidazoles have been focused on the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .Molecular Structure Analysis
The molecule 1,3,5-tris (imidazol-1-ylmethyl)-2,4,6-trimethylbenzene (titmb) crystallizes as a monohydrate in the monoclinic space group C2/c . Two of three imidazole groups are on one side of the central benzene ring, and the other one is on the opposite side .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis
The molecular weight of “1H-imidazol-1-amine, 2,4,6-trimethylbenzene-1-sulfonic acid” is 283.35 . The molecular formula is C12H17N3O3S .Scientific Research Applications
Synthesis of Imidazole Derivatives
1H-imidazol-1-amine and its derivatives play a crucial role in the synthesis of various imidazole compounds. A study demonstrated the efficient synthesis of 1H-imidazo[2,1-a]isoindole-2,5(3H,9bH)-diones using toluene-p-sulfonic acid, showcasing the significance of sulfonic acid derivatives in imidazole chemistry (Katritzky et al., 2001).
High-Temperature Proton Exchange Membranes
Sulfonated organic compounds, including 1H-imidazole-4-sulfonic acid, have been used to enhance the conductivity of polybenzimidazole membranes in high-temperature proton exchange membrane fuel cells. This illustrates the role of sulfonic acid derivatives in improving the performance of fuel cells (Shen et al., 2012).
Green Synthesis of Tetrasubstituted Imidazoles
The use of Brønsted acidic ionic liquids, including sulfonic acid derivatives, has been demonstrated in the green and efficient synthesis of 1,2,4,5-tetrasubstituted imidazoles. This method emphasizes the role of these compounds in environmentally friendly chemical syntheses (Davoodnia et al., 2010).
Catalytic Applications
Sulfonic acid-functionalized ionic liquids have been employed as catalysts for synthesizing various imidazole derivatives. Their use highlights the versatility of these compounds in catalyzing chemical reactions (Zare et al., 2015).
Dual Solvent-Catalyst Properties
Compounds like 4-Imidazol-1-yl-butane-1-sulfonic acid have shown dual solvent-catalyst properties, indicating their potential in various chemical reactions and processes (Khaligh et al., 2019).
Medicinal Applications
While avoiding specific details on drug use and side effects, it's worth noting that various imidazole derivatives have medicinal applications, including antibacterial, antiviral, and anticancer properties. This underscores the importance of research on these compounds in pharmaceutical contexts (Gurav et al., 2022).
Future Directions
Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .
properties
IUPAC Name |
imidazol-1-amine;2,4,6-trimethylbenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S.C3H5N3/c1-6-4-7(2)9(8(3)5-6)13(10,11)12;4-6-2-1-5-3-6/h4-5H,1-3H3,(H,10,11,12);1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXQUZUPFYJFPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)O)C.C1=CN(C=N1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
199181-39-0 |
Source
|
Record name | 1H-imidazol-1-amine; 2,4,6-trimethylbenzene-1-sulfonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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